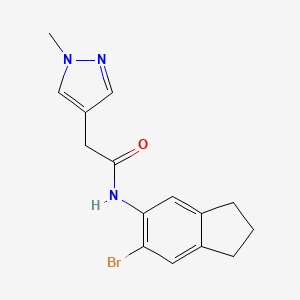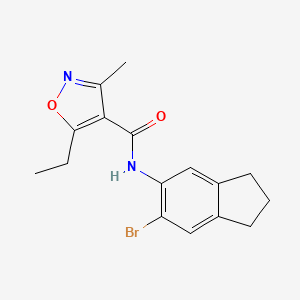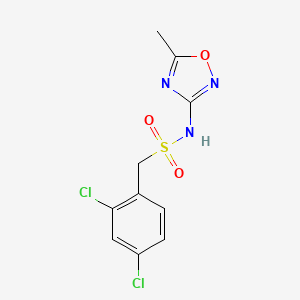![molecular formula C13H10F5N3O2 B7679545 N-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7679545.png)
N-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]-1-methylpyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]-1-methylpyrazole-4-carboxamide, also known as DFP-10825, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
作用機序
N-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]-1-methylpyrazole-4-carboxamide acts as a selective and potent antagonist of the NMDA receptor. It binds to the glycine site of the receptor and inhibits the binding of glycine, which is required for the activation of the receptor. This results in a decrease in the activity of the NMDA receptor, which can have various effects on neuronal signaling and synaptic plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific research application and experimental conditions. In neuroscience, this compound has been shown to modulate the activity of the NMDA receptor and affect synaptic plasticity and learning and memory processes. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro. However, the effects of this compound on normal cells and tissues are not well understood and require further investigation.
実験室実験の利点と制限
N-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]-1-methylpyrazole-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor, which allows for precise modulation of neuronal activity. However, this compound also has limitations, such as its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the effects of this compound on normal cells and tissues are not well understood, which can limit its potential applications in certain research fields.
将来の方向性
There are several future directions for the research and development of N-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]-1-methylpyrazole-4-carboxamide. One direction is to further investigate the biochemical and physiological effects of this compound on normal cells and tissues, which can provide valuable insights into its potential applications in various research fields. Another direction is to optimize the synthesis method of this compound to improve the yield and purity of the final product. Additionally, this compound can be used as a lead compound to develop novel drugs that target the NMDA receptor and have potential applications in various neurological and psychiatric disorders.
合成法
N-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]-1-methylpyrazole-4-carboxamide was synthesized using a multi-step process that involved the reaction of 4-bromo-2-fluoroanisole with trifluoromethylpyrazole to obtain 4-(difluoromethoxy)-3-(trifluoromethyl)aniline. This intermediate was then reacted with methyl isocyanate to yield this compound. The synthesis method has been optimized to improve the yield and purity of the final product.
科学的研究の応用
N-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]-1-methylpyrazole-4-carboxamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. This compound has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro. In drug discovery, this compound has been used as a lead compound to develop novel drugs that target the NMDA receptor.
特性
IUPAC Name |
N-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F5N3O2/c1-21-6-7(5-19-21)11(22)20-8-2-3-10(23-12(14)15)9(4-8)13(16,17)18/h2-6,12H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWUWFVJDKSXDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=CC(=C(C=C2)OC(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F5N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-2-[methylsulfonyl(prop-2-ynyl)amino]acetamide](/img/structure/B7679472.png)
![3-[(5-Methyl-4-propyl-1,2,4-triazol-3-yl)sulfonylmethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7679479.png)

![N-(cyclopropylmethyl)-3-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-methylbenzamide](/img/structure/B7679496.png)
![1-Ethyl-4-[2-(3-methoxyphenoxy)ethoxy]pyrazole](/img/structure/B7679499.png)

![2-(5-Bromofuran-2-yl)-5-[(1-ethylpyrazol-4-yl)oxymethyl]-1,3,4-oxadiazole](/img/structure/B7679508.png)

![3-Ethyl-1-[(4-hydroxy-3-methoxyphenyl)methyl]imidazolidin-4-one](/img/structure/B7679512.png)
![5-(4-Chlorophenyl)-3-[(1-ethylpyrazol-4-yl)oxymethyl]-1,2,4-oxadiazole](/img/structure/B7679520.png)
![5-[(4-Fluoro-2-methylphenyl)methylsulfonylmethyl]-1-methylpyrazole](/img/structure/B7679537.png)
![N-[1-(1,3-dioxolan-2-ylmethyl)pyrazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B7679552.png)

